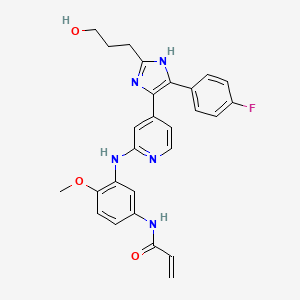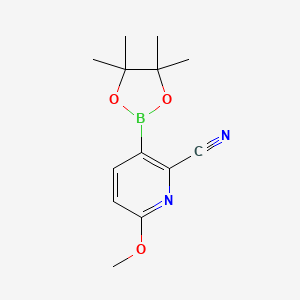![molecular formula C67H43O4P B12948096 12-hydroxy-1,10-bis(9,9'-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12948096.png)
12-hydroxy-1,10-bis(9,9'-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural properties. This compound is part of the spirobi[fluorene] family, which is widely studied for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and phosphorescent materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves a multi-step process The initial step often includes the formation of the spirobi[fluorene] core, which is achieved through a series of coupling reactions
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques to optimize yield and purity. Techniques such as Buchwald-Hartwig coupling reactions are commonly employed due to their efficiency in forming carbon-nitrogen bonds, which are crucial in the synthesis of spirobi[fluorene] derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted spirobi[fluorene] compounds.
Wissenschaftliche Forschungsanwendungen
12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced organic materials.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of OLEDs and other electronic devices due to its excellent photophysical properties
Wirkmechanismus
The mechanism of action of 12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to interact with specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-bis(diphenylphosphoryl)-9,9’-spirobi[fluorene]
- 2,7-bis(9,9-diphenylacridin-10(9H)-yl)-9,9’-spirobi[fluorene]
- 2,7-di(10H-phenothiazin-10-yl)-9,9’-spirobi[fluorene]
Uniqueness
What sets 12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide apart from similar compounds is its unique combination of hydroxy and dioxaphosphocine groups. This combination enhances its photophysical properties, making it particularly suitable for applications in OLEDs and other electronic devices .
Eigenschaften
Molekularformel |
C67H43O4P |
|---|---|
Molekulargewicht |
943.0 g/mol |
IUPAC-Name |
12-hydroxy-1,10-bis(9,9'-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C67H43O4P/c68-72(69)70-63-43(41-27-31-59-51(37-41)49-17-5-11-23-57(49)66(59)53-19-7-1-13-45(53)46-14-2-8-20-54(46)66)29-25-39-33-35-65(61(39)63)36-34-40-26-30-44(64(71-72)62(40)65)42-28-32-60-52(38-42)50-18-6-12-24-58(50)67(60)55-21-9-3-15-47(55)48-16-4-10-22-56(48)67/h1-32,37-38H,33-36H2,(H,68,69) |
InChI-Schlüssel |
QMKHRINDMWXLEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=CC6=C(C=C5)C7(C8=CC=CC=C8C9=CC=CC=C97)C2=CC=CC=C26)OP(=O)(OC2=C(C=CC1=C32)C1=CC2=C(C=C1)C1(C3=CC=CC=C3C3=CC=CC=C31)C1=CC=CC=C12)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B12948058.png)



![5-(2-Cyclobutoxy-4-fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one](/img/structure/B12948066.png)

![(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-yl trifluoromethanesulfonate](/img/structure/B12948081.png)
![((8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl)boronic acid](/img/structure/B12948098.png)
